molecular formula C21H21N3O3 B5764061 N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No. B5764061
M. Wt: 363.4 g/mol
InChI Key: MQRRINXMFKXQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of bacterial and fungal growth: This compound has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
2. Reduction of inflammation: N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines.
3. Induction of apoptosis: This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide in lab experiments include its potent biological activity, its relatively easy synthesis, and its low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, including:
1. Investigation of its potential as an antimicrobial agent for the treatment of bacterial and fungal infections.
2. Evaluation of its anti-inflammatory activity in animal models of inflammatory disorders.
3. Further studies on its anticancer activity and potential mechanisms of action.
4. Development of more soluble derivatives of this compound for use in experimental setups.
In conclusion, N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. Its potent biological activity and relatively easy synthesis make it an attractive candidate for further investigation in various fields of medicine.

Synthesis Methods

The synthesis of N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves the reaction of 2-methylphenol with allyl bromide to form 2-(2-methylphenoxy)propene. This intermediate is then reacted with N-(3-phenyl-1,2,4-oxadiazol-5-yl)methylacetamide in the presence of a base to yield the final product.

Scientific Research Applications

N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been studied for its potential therapeutic applications in various fields of medicine. Some of the research areas where this compound has been investigated include:
1. Antimicrobial activity: Studies have shown that N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide exhibits significant antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
3. Anticancer activity: N-allyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-13-24(20(25)15-26-18-12-8-7-9-16(18)2)14-19-22-21(23-27-19)17-10-5-4-6-11-17/h3-12H,1,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRRINXMFKXQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)acetamide

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